N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at the 1-position with an ethanesulfonyl group and at the 6-position with a 2-(4-methoxyphenoxy)acetamide moiety.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-28(24,25)22-12-4-5-15-13-16(6-11-19(15)22)21-20(23)14-27-18-9-7-17(26-2)8-10-18/h6-11,13H,3-5,12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQHBXQUYLIOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound combines a tetrahydroquinoline moiety with an ethanesulfonyl group and a methoxyphenoxy acetamide structure, suggesting potential biological activities that warrant investigation.
Chemical Structure and Properties
- Chemical Formula : C19H24N2O5S
- Molecular Weight : 396.5 g/mol
- CAS Number : 1040660-95-4
The structure includes:
- A tetrahydroquinoline ring, which is often associated with various pharmacological properties.
- An ethanesulfonyl group that may enhance solubility and bioavailability.
- A methoxyphenoxy acetamide component that could interact with biological targets.
Biological Activity Overview
The biological activity of this compound remains largely unexplored in the literature. However, the following potential activities can be inferred based on structural analogs and related compounds:
1. Anticancer Activity
Some sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves:
- Inhibition of specific enzymes involved in tumor growth.
- Induction of apoptosis in cancer cells.
2. Antimicrobial Properties
Compounds with similar structures have shown antimicrobial activity against bacteria and fungi. This could be attributed to:
- Disruption of microbial cell membranes.
- Inhibition of essential microbial enzymes.
3. Neuroprotective Effects
Tetrahydroquinoline derivatives are known for their neuroprotective properties, potentially providing benefits in conditions like Alzheimer’s disease through:
- Modulation of neurotransmitter levels.
- Protection against oxidative stress.
While specific mechanisms for this compound are not well-documented, it is hypothesized that:
- The tetrahydroquinoline ring may interact with multiple biological targets due to its structural complexity.
- The ethanesulfonyl group could facilitate binding to proteins involved in disease pathways.
Safety and Handling
Due to limited data on the safety profile of this compound:
- General laboratory safety protocols should be followed when handling.
- Precautions should include the use of personal protective equipment (PPE) and proper disposal methods for chemical waste.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights:
Core Structure Variations: The target compound’s tetrahydroquinoline core differs from tetrahydroisoquinoline (THIQ) derivatives in , which exhibit orexin receptor antagonism. The THIQ scaffold enables 7-position substitutions (e.g., piperidinylethoxy in compound 20), enhancing receptor selectivity . Pyrrolotriazine-based analogs () prioritize heterocyclic cores for GPR139 agonism, whereas the target compound’s tetrahydroquinoline may favor different target engagement .
Substituent Effects: Ethanesulfonyl vs. Cyclopropanecarbonyl: The ethanesulfonyl group in the target compound likely improves solubility and metabolic stability compared to the cyclopropanecarbonyl group in G502-0090, as sulfonyl groups are more polar and resistant to esterase cleavage . However, the absence of a 7-position substituent (unlike orexin antagonists in ) may limit receptor affinity .
Biological Activity: Orexin antagonists (e.g., compound 20) prioritize bulky 7-position substituents (e.g., piperidinylethoxy) for receptor selectivity, which the target compound lacks. This may limit its utility in orexin-related pathways . GPR139 agonists () favor compact heterocyclic cores, whereas the target compound’s larger tetrahydroquinoline structure may hinder binding to this receptor class .
Synthetic Accessibility :
- The ethanesulfonyl group in the target compound likely requires sulfonylation under conditions distinct from the acylations used for cyclopropanecarbonyl analogs () or benzylations in THIQ derivatives (). Yields for sulfonylation reactions are typically moderate (e.g., 33–90% in ), demanding optimized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
